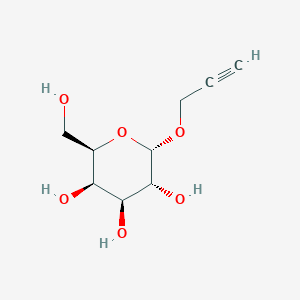

Propargyl a-D-galactopyranoside

Description

Propargyl α-D-galactopyranoside is a synthetic glycoside characterized by an α-configured D-galactopyranose ring linked to a propargyl group (HC≡C-CH2-) via an oxygen atom at the anomeric position. This compound is notable for its alkyne functionality, which enables applications in bioorthogonal "click chemistry" for bioconjugation and chemical biology studies.

Properties

CAS No. |

913074-13-2 |

|---|---|

Molecular Formula |

C9H14O6 |

Molecular Weight |

218.20 g/mol |

IUPAC Name |

(3R,4S,6S)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5?,6-,7-,8?,9-/m0/s1 |

InChI Key |

DSKUDOWHGLWCBQ-IDIMRBMGSA-N |

SMILES |

C#CCOC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

C#CCO[C@@H]1C([C@H]([C@H](C(O1)CO)O)O)O |

Canonical SMILES |

C#CCOC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

2-Propyn-1-yl α-D-Galactopyranoside; 2-Propynyl α-D-Galactopyranoside; |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Propargyl Bromide

A widely adopted method involves the reaction of peracetylated galactopyranosyl donors with propargyl alcohol derivatives. In a representative protocol, 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose is treated with propargyl bromide in the presence of a Lewis acid catalyst. For instance, boron trifluoride etherate (BF₃·OEt₂) facilitates the formation of the α-anomer by stabilizing the oxocarbenium intermediate.

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or acetonitrile

-

Temperature: 0°C to room temperature

-

Catalyst: BF₃·OEt₂ (10 mol%)

Characterization via confirms the α-configuration, with an anomeric proton resonance at δ 5.42 ppm (J = 3.8 Hz). Deprotection using sodium methoxide in methanol yields the free Propargyl α-D-galactopyranoside.

Table 1: Optimization of Lewis Acid Catalysts

| Catalyst | Solvent | Yield (%) | α/β Ratio |

|---|---|---|---|

| BF₃·OEt₂ | DCM | 75 | 9:1 |

| TMSOTf | MeCN | 62 | 7:1 |

| SnCl₄ | DCM | 58 | 6:1 |

Koenigs-Knorr Glycosylation

The Koenigs-Knorr method employs galactopyranosyl bromide as the donor. Propargyl alcohol reacts with the bromide in the presence of silver carbonate (Ag₂CO₃) to yield the α-glycoside. This approach benefits from high stereoselectivity but requires anhydrous conditions.

Key Steps:

-

Activation: Ag₂CO₃ promotes bromide displacement.

-

Stereocontrol: Participating acetyl groups favor α-configuration.

-

Workup: Filtration and column chromatography purify the product.

Yield: 70–80% (crude), 65% after purification.

Enzymatic Transglycosylation

Galactosidase-Catalyzed Synthesis

Recent advances utilize β-galactosidases (e.g., BoGal36A, Aga27A) to transfer galactose from natural donors (e.g., raffinose, locust bean gum) to propargyl alcohol. This method aligns with green chemistry principles, avoiding protective groups.

Procedure:

-

Donor: 0.4 M raffinose

-

Acceptor: 5% (v/v) propargyl alcohol

-

Enzyme: 8–12 nkat/mL

-

Conditions: 37°C, pH 6.0, 24 h

Results:

Table 2: Enzyme Performance Comparison

| Enzyme | Donor | Yield (%) | Specific Activity (nkat/mg) |

|---|---|---|---|

| BoGal36A | Raffinose | 48 | 12 |

| Aga27A | LBG | 30 | 8 |

Advanced Methodologies

Click Chemistry Modifications

Propargyl α-D-galactopyranoside serves as a precursor for Huisgen cycloaddition, enabling the synthesis of triazole-linked glycoclusters. For example, copper-catalyzed reactions with azide-functionalized scaffolds (e.g., cyclopentylazide) produce multivalent glycoconjugates.

Reaction Scheme:

Solid-Phase Synthesis

Immobilized galactosyl donors on resin matrices allow iterative glycosylation. This method enhances purity and scalability for industrial applications.

Key Advantages:

-

Automation: Enables multi-step synthesis without intermediate purification.

Critical Analysis of Methodologies

Chemical vs. Enzymatic Synthesis

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 65–75% | 27–48% |

| Stereoselectivity | High (α:β > 9:1) | Moderate (α-only) |

| Environmental Impact | High solvent use | Aqueous conditions |

| Scalability | Industrial | Lab-scale |

Chemical Reactions Analysis

Propargyl a-D-galactopyranoside undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alcohols.

Scientific Research Applications

Propargyl a-D-galactopyranoside has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Propargyl a-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for glycosylation enzymes, facilitating the transfer of glycosyl groups to target molecules . This process is crucial in the synthesis of glycoproteins and glycolipids, which play important roles in cellular communication and signaling .

Comparison with Similar Compounds

Propargyl α-D-galactopyranoside belongs to a broader class of galactopyranosides with diverse aglycones and modifications. Below is a systematic comparison with structurally or functionally related compounds:

Structural Analogs

Aryl Galactopyranosides

4-Nitrophenyl α-D-galactopyranoside (4-NPGP): Structure: α-D-galactose linked to a 4-nitrophenyl group. Function: Chromogenic substrate for α-galactosidase assays; releases yellow 4-nitrophenol upon hydrolysis . Comparison: Unlike the propargyl derivative, 4-NPGP lacks click chemistry utility but is superior in enzyme kinetics due to its chromogenic aglycone .

Phenyl α-D-thiogalactopyranoside: Structure: Thioglycosidic bond (C-S) instead of C-O. Function: Resistant to enzymatic hydrolysis, used to study glycosidase mechanisms . Comparison: The sulfur atom enhances stability but reduces reactivity in non-enzymatic reactions compared to propargyl derivatives .

Alkyl/Alkenyl Galactopyranosides

Allyl α-D-glucopyranoside: Structure: Allyl group (CH2=CH-CH2-) linked to α-D-glucose. Function: Intermediate for glycopolymer synthesis. Comparison: The allyl group undergoes radical polymerization, whereas the propargyl group enables orthogonal click reactions .

Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Structure: Methyl group with a 2-acetamido-deoxy modification. Function: Mimics N-acetylgalactosamine (GalNAc) for lectin-binding studies. Comparison: The acetamido group directs binding to specific lectins (e.g., galectins), unlike the inert propargyl group .

Functional Analogs

Enzyme Substrates

4-Methylumbelliferyl α-D-galactopyranoside (4-MU-Gal): Structure: Fluorogenic aglycone (4-methylumbelliferone). Function: Substrate for α-galactosidase; releases fluorescent product upon hydrolysis. Comparison: Propargyl derivatives are non-fluorescent but allow modular post-reaction labeling via click chemistry .

2-Nitrophenyl β-D-galactopyranoside (ONPG): Structure: β-linked 2-nitrophenyl group. Function: Standard substrate for β-galactosidase (e.g., in lactose intolerance tests). Comparison: The β-configuration and nitrophenyl group make ONPG specific for β-galactosidase, whereas α-configured propargyl derivatives target α-enzymes .

Bioactive Derivatives

Diosgenyl 2-amino-2-deoxy-β-D-galactopyranoside: Structure: Diosgenin (steroidal sapogenin) linked to 2-amino-2-deoxy-β-D-galactose. Function: Antimicrobial agent; disrupts bacterial membranes. Comparison: The steroidal aglycone confers antimicrobial activity, absent in propargyl derivatives.

Propargyl esters and amides :

- Structure : Propargyl group linked to esters/amides (e.g., propargyl oxazolines).

- Function : React with boranes to form zwitterionic adducts.

- Comparison : Propargyl glycosides exhibit lower 1,2-addition reactivity with B(C6F5)3 due to carbocation instability, unlike propargyl amides .

Q & A

Basic: What are the common synthetic routes for Propargyl α-D-galactopyranoside, and what factors influence yield and purity?

Methodological Answer:

Propargyl α-D-galactopyranoside is typically synthesized via glycosylation reactions. A widely used method involves the trichloroacetimidate approach, where D-galactose derivatives are activated using trifluoromethanesulfonic acid (TfOH) as a catalyst in anhydrous dichloromethane (DCM) at low temperatures (−20°C to 0°C) . Key factors affecting yield and purity include:

- Protecting Groups : Selective protection of hydroxyl groups (e.g., trityl, benzoyl) to prevent undesired side reactions .

- Catalyst Efficiency : TfOH or BF₃·Et₂O for optimal anomeric control.

- Solvent and Temperature : Anhydrous conditions and low temperatures minimize hydrolysis.

- Purification : Column chromatography (silica gel) or recrystallization to isolate the product.

Basic: How is Propargyl α-D-galactopyranoside characterized to confirm its structural integrity?

Methodological Answer:

Structural confirmation requires multi-technique analysis:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify anomeric configuration (α vs. β) and propargyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (C₉H₁₄O₆; theoretical 218.21 g/mol).

- Polarimetry : Specific optical rotation to confirm stereochemical purity.

- HPLC : Purity assessment using reverse-phase columns (≥95% purity threshold) .

Basic: What are the primary research applications of Propargyl α-D-galactopyranoside in glycobiology?

Methodological Answer:

- Glycosylation Studies : As a donor substrate for glycosyltransferases to synthesize glycoconjugates (e.g., glycoproteins) .

- Enzyme Assays : Fluorogenic or colorimetric detection of α-galactosidase activity in lysosomal storage disease models .

- Click Chemistry : The propargyl group enables bioorthogonal reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for labeling biomolecules .

Advanced: How can researchers optimize the glycosylation efficiency of Propargyl α-D-galactopyranoside in complex oligosaccharide synthesis?

Methodological Answer:

Optimization strategies include:

- Donor-Acceptor Ratio : A 1.2:1 molar ratio of donor (Propargyl α-D-galactopyranoside) to acceptor (e.g., serine/threonine residues) minimizes side products .

- Solvent Systems : Mixed solvents (e.g., DCM:acetonitrile 3:1) enhance solubility and reaction kinetics.

- Enzymatic vs. Chemical Glycosylation : Comparative studies using glycosyltransferases (e.g., β1-4-galactosyltransferase) vs. chemical promoters (e.g., NIS/TfOH) .

Advanced: What strategies are effective in resolving contradictory data regarding the stability of Propargyl α-D-galactopyranoside under varying experimental conditions?

Methodological Answer:

Contradictions in stability data (e.g., hydrolysis rates) can be addressed by:

- Controlled Degradation Studies : Accelerated stability testing at 40°C/75% RH to identify degradation pathways (HPLC-MS for byproduct analysis) .

- Moisture Control : Storage in anhydrous conditions (desiccators with P₂O₅) to prevent glycosidic bond hydrolysis .

- Buffer Optimization : Use of citrate-phosphate buffers (pH 4.5–6.5) to stabilize the compound in aqueous enzymatic assays .

Advanced: What advanced analytical techniques are employed to study the interaction between Propargyl α-D-galactopyranoside and glycosyltransferases?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .

- X-ray Crystallography : Resolves 3D structures of enzyme-substrate complexes to identify active-site interactions .

- Kinetic Isotope Effects (KIE) : Deuterium labeling at the anomeric center to probe catalytic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.